2-methyl-N-ethyl-alpha-naphthylamine
Description
2-Methyl-N-ethyl-α-naphthylamine (systematic name: N-ethyl-1-naphthylamine with a methyl substituent at the 2-position) is a secondary amine derivative of naphthalene. Structurally, it features a naphthalene ring substituted with a methyl group at the 2-position and an ethyl group attached to the amine nitrogen at the 1-position. This compound belongs to the class of aromatic amines, which are widely studied for their roles in industrial applications (e.g., dyes, polymers) and biological activities, including carcinogenicity .
These analogs provide insights into the physicochemical properties, synthetic pathways, and biological behaviors of 2-methyl-N-ethyl-α-naphthylamine.
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-ethyl-2-methylnaphthalen-1-amine |
InChI |
InChI=1S/C13H15N/c1-3-14-13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9,14H,3H2,1-2H3 |
InChI Key |
PUIGMKSCFCFVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Data
Key characterization techniques for naphthylamines include:
- NMR spectroscopy : Distinct chemical shifts for aromatic protons (δ 6.8–8.5 ppm) and alkyl groups (δ 1.0–3.0 ppm) .
- Mass spectrometry : Molecular ion peaks confirming the molecular weight (e.g., 171.24 g/mol for N-ethyl-2-naphthylamine) .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on analogous structures.
Key Research Findings
Synthetic Feasibility : Microwave-assisted synthesis (e.g., for N-methyl-benafine) improves yield and purity for naphthylamine derivatives .
Structure-Activity Relationships :
- Substituent position (1 vs. 2) significantly impacts biological activity. For example, N-hydroxy-1-naphthylamine is 14× more tumorigenic than its 2-isomer in rats .
- Alkyl groups reduce binding to macromolecules compared to phenyl or hydroxyl groups, suggesting lower toxicity for 2-methyl-N-ethyl-α-naphthylamine .
Regulatory Status: Compounds like PANA and PBNA are classified as carcinogens, necessitating alternatives with safer profiles .
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